Cas no 10072-09-0 ((pyridin-3-yl)methyl acetate)

(pyridin-3-yl)methyl acetate Chemical and Physical Properties
Names and Identifiers
-
- Pyridin-3-ylmethyl acetate
- ACETIC ACID PYRIDIN-3-YLMETHYL ESTER
- 3-(acetoxymethyl)pyridine
- 3-acetoxymethylpyridine
- 3-acetoxymethyl-pyridine
- 3-Pyridinemethanol, acetate
- 3-Pyridinylmethyl acetate
- AC1L6OMG
- acetic acid-[3]pyridylmethyl ester
- CTK0I3217
- Essigsaeure-[3]pyridylmethylester
- NSC165241
- SureCN2519199
- (pyridin-3-yl)methyl acetate
- AKOS006242788
- AC-17940
- FT-0722374
- AB49310
- NSC 165241
- 3-Pyridylmethyl acetate
- ACETICACIDPYRIDIN-3-YLMETHYLESTER
- DTXSID60304278
- 3-Pyridinemethanol, 3-acetate
- FPXVLCLVAIUGPW-UHFFFAOYSA-N
- SCHEMBL2519199
- EN300-249312
- 10072-09-0
- NSC-165241
- 3-Pyridinylmethyl acetate #
- TMB6LBH4W9
- DB-058477
- G47517
-
- MDL: MFCD09030106
- Inchi: InChI=1S/C8H9NO2/c1-7(10)11-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3
- InChI Key: FPXVLCLVAIUGPW-UHFFFAOYSA-N
- SMILES: CC(=O)OCC1=CN=CC=C1
Computed Properties
- Exact Mass: 151.06337
- Monoisotopic Mass: 151.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.115
- Boiling Point: 230°Cat760mmHg
- Flash Point: 92.9°C
- Refractive Index: 1.506
- PSA: 39.19
- LogP: 1.14470
(pyridin-3-yl)methyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM174176-5g |
pyridin-3-ylmethyl acetate |
10072-09-0 | 95% | 5g |
$593 | 2022-06-14 | |
Alichem | A029183234-1g |
Pyridin-3-ylmethyl acetate |
10072-09-0 | 95% | 1g |
$400.00 | 2023-09-04 | |
Enamine | EN300-249312-0.05g |
(pyridin-3-yl)methyl acetate |
10072-09-0 | 95% | 0.05g |
$97.0 | 2024-06-19 | |
Enamine | EN300-249312-10.0g |
(pyridin-3-yl)methyl acetate |
10072-09-0 | 95% | 10.0g |
$2209.0 | 2024-06-19 | |
1PlusChem | 1P00036I-50mg |
3-Pyridinemethanol, 3-acetate |
10072-09-0 | 95% | 50mg |
$177.00 | 2023-12-27 | |
A2B Chem LLC | AA03322-50mg |
3-Pyridinemethanol, 3-acetate |
10072-09-0 | 95% | 50mg |
$138.00 | 2024-04-20 | |
A2B Chem LLC | AA03322-250mg |
3-Pyridinemethanol, 3-acetate |
10072-09-0 | 95% | 250mg |
$252.00 | 2024-04-20 | |
A2B Chem LLC | AA03322-100mg |
3-Pyridinemethanol, 3-acetate |
10072-09-0 | 95% | 100mg |
$187.00 | 2024-04-20 | |
1PlusChem | 1P00036I-100mg |
3-Pyridinemethanol, 3-acetate |
10072-09-0 | 95% | 100mg |
$233.00 | 2023-12-27 | |
A2B Chem LLC | AA03322-2.5g |
3-Pyridinemethanol, 3-acetate |
10072-09-0 | 95% | 2.5g |
$1097.00 | 2024-04-20 |
(pyridin-3-yl)methyl acetate Related Literature
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Feng Xie,Fengxia Yan,Mengmeng Chen,Min Zhang RSC Adv. 2014 4 29502
Additional information on (pyridin-3-yl)methyl acetate
Introduction to (pyridin-3-yl)methyl acetate (CAS No. 10072-09-0)
(pyridin-3-yl)methyl acetate, with the chemical formula C9H11O2, is a versatile compound widely recognized in the chemical and pharmaceutical industries. Its CAS number, 10072-09-0, uniquely identifies it in scientific literature and databases, facilitating accurate referencing and research. This compound, a derivative of pyridine, has garnered significant attention due to its potential applications in drug synthesis and biochemical research.
The structure of (pyridin-3-yl)methyl acetate consists of a pyridine ring substituted at the 3-position with an acetoxyethyl group. This unique arrangement imparts distinct chemical properties that make it valuable in various synthetic pathways. The pyridine moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules, contributing to interactions with biological targets.
In recent years, research into (pyridin-3-yl)methyl acetate has been driven by its potential role in the development of novel pharmaceuticals. Studies have highlighted its utility as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological and cardiovascular disorders. The acetoxyethyl group enhances solubility and metabolic stability, making it an attractive candidate for drug formulation.
One of the most compelling aspects of (pyridin-3-yl)methyl acetate is its involvement in the synthesis of kinase inhibitors. Kinases are enzymes critical to numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. Researchers have leveraged the pyridine scaffold to design molecules that selectively inhibit specific kinases, improving therapeutic outcomes. The acetoxyethyl side chain provides a modifiable handle for further derivatization, allowing chemists to fine-tune pharmacokinetic properties.
The pharmaceutical industry has also explored (pyridin-3-yl)methyl acetate for its potential in treating neurological conditions. Pyridine derivatives are known to interact with neurotransmitter systems, offering promise for drugs targeting disorders such as Alzheimer's and Parkinson's disease. Preclinical studies have demonstrated that compounds incorporating this moiety exhibit neuroprotective effects by modulating cholinergic and dopaminergic pathways.
Beyond pharmaceutical applications, (pyridin-3-yl)methyl acetate finds utility in agrochemical research. Its structural features make it a suitable precursor for developing novel pesticides and herbicides. These compounds often rely on pyridine-based scaffolds to achieve potent activity against pests while maintaining environmental safety profiles.
The synthesis of (pyridin-3-yl)methyl acetate typically involves the esterification of 3-hydroxypyridine with acetic acid or its derivatives under controlled conditions. Advances in synthetic methodologies have improved yield and purity, making large-scale production feasible for industrial applications. Catalytic processes, including enzymatic routes, have been optimized to enhance efficiency while minimizing environmental impact.
In academic research, (pyridin-3-yl)methyl acetate serves as a model compound for studying molecular interactions and reaction mechanisms. Its well-characterized properties allow researchers to develop new analytical techniques and computational models for predicting drug-like behavior. Collaborative efforts between chemists and bioinformaticians have leveraged this compound to uncover insights into drug-target binding affinities and metabolic pathways.
The future prospects of (pyridin-3-yl)methyl acetate are promising, with ongoing studies exploring its role in emerging therapeutic areas such as immunotherapy and anti-inflammatory treatments. The adaptability of its molecular framework allows for innovative drug design strategies that address unmet medical needs. As research progresses, it is expected that new applications will continue to emerge, solidifying its importance in both academic and industrial settings.
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